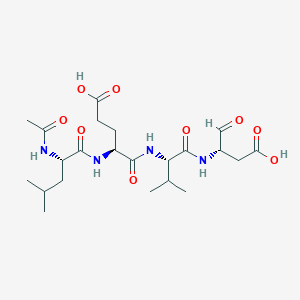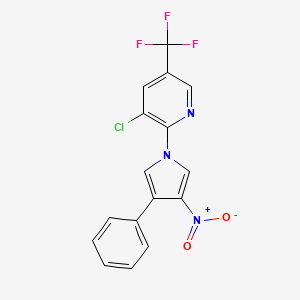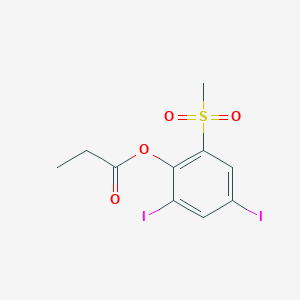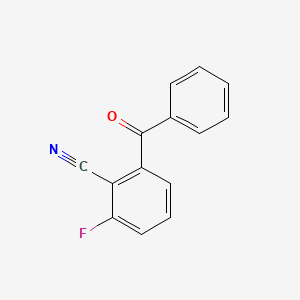
Ac-LEVD-CHO
Übersicht
Beschreibung
Ac-LEVD-CHO, also known as N-acetyl-L-leucyl-L-glutamyl-N-[(1S)-2-carboxy-1-formylethyl]-L-valinamide, is a synthetic peptide that functions as a reversible inhibitor of caspase-4. Caspase-4 is a cysteine-dependent protease involved in various cellular processes, including apoptosis and inflammation. This compound is primarily used in scientific research to study the role of caspase-4 in these processes .
Wissenschaftliche Forschungsanwendungen
Ac-LEVD-CHO has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of caspase-4 and its role in various chemical reactions.
Biology: this compound is employed in cell biology to investigate the mechanisms of apoptosis and inflammation mediated by caspase-4.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for diseases involving dysregulated apoptosis and inflammation, such as cancer and neurodegenerative disorders.
Industry: this compound is utilized in the development of diagnostic assays and therapeutic agents targeting caspase-4 .
Wirkmechanismus
Target of Action
Ac-LEVD-CHO is primarily a caspase-4 inhibitor . Caspases are an evolutionarily conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Mode of Action
This compound interacts with caspase-4, inhibiting its activation . This interaction results in the suppression of downstream processes mediated by caspase-4, such as the expression and secretion of IL-1α .
Biochemical Pathways
The inhibition of caspase-4 by this compound affects the apoptosis pathway, a biochemical pathway responsible for programmed cell death . By inhibiting caspase-4, this compound can potentially modulate the process of apoptosis, thereby influencing cell survival and death .
Result of Action
The inhibition of caspase-4 by this compound can lead to a reduction in apoptosis, potentially influencing the survival and proliferation of cells . For instance, this compound has been shown to reduce apoptosis induced by the expression of the dominant negative adenoviral RNA-dependent protein kinase in A549 and PC3 cancer cells .
Biochemische Analyse
Biochemical Properties
Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde functions primarily as an inhibitor of caspase-4. Caspase-4 is a cysteine protease that plays a crucial role in the inflammatory response and apoptosis. By inhibiting caspase-4, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde prevents the cleavage of specific substrates involved in the apoptotic pathway. This inhibition can lead to reduced cell death and inflammation. Additionally, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde interacts with other biomolecules, such as interleukin-1 alpha, by inhibiting its expression and secretion .
Cellular Effects
Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde has been shown to influence various cellular processes. In human gingival fibroblasts, it inhibits the activation of caspase-4 induced by the periodontal pathogen Treponema denticola . This inhibition reduces the secretion of interleukin-1 alpha, a pro-inflammatory cytokine. In cancer cells, such as A549 and PC3 cells, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde reduces apoptosis induced by the expression of dominant negative adenoviral RNA-dependent protein kinase . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde involves its binding to the active site of caspase-4. This binding prevents the enzyme from cleaving its substrates, thereby inhibiting its activity. The aldehyde group in Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde forms a covalent bond with the cysteine residue in the active site of caspase-4, leading to irreversible inhibition . This inhibition results in decreased activation of downstream apoptotic pathways and reduced inflammation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde have been observed to change over time. The compound is stable under standard storage conditions, but its activity may decrease over prolonged periods. In in vitro studies, the inhibitory effects of Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde on caspase-4 have been shown to persist for several hours . Long-term effects on cellular function include sustained inhibition of apoptosis and inflammation, which can be beneficial for studying chronic inflammatory diseases and cancer.
Dosage Effects in Animal Models
In animal models, the effects of Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde vary with different dosages. At low doses, the compound effectively inhibits caspase-4 activity without causing significant toxicity. At higher doses, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum concentration is required to achieve significant inhibition of caspase-4. These findings underscore the importance of dose optimization in preclinical studies.
Metabolic Pathways
Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde is involved in metabolic pathways related to apoptosis and inflammation. The compound interacts with enzymes such as caspase-4 and cathepsin G, which mediate its effects on cell death and cytokine secretion . Additionally, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde may influence metabolic flux by altering the levels of metabolites involved in the apoptotic pathway. These interactions highlight the compound’s role in modulating cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde is transported and distributed through passive diffusion and active transport mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde accumulates in the cytoplasm, where it exerts its inhibitory effects on caspase-4. The distribution of the compound within tissues can vary, with higher concentrations observed in inflamed or cancerous tissues.
Subcellular Localization
Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde is primarily localized in the cytoplasm, where it interacts with caspase-4 and other biomolecules involved in apoptosis and inflammation . The compound may also be targeted to specific subcellular compartments through post-translational modifications or binding to targeting signals. This localization is crucial for its activity, as it ensures that Acetyl-Leucyl-Glutamyl-Valyl-Aspartyl-aldehyde is in proximity to its target enzymes and substrates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ac-LEVD-CHO involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Coupling: The amino acids are coupled to the resin using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ac-LEVD-CHO primarily undergoes reactions typical of peptides, including hydrolysis and oxidation. It is stable under physiological conditions but can be hydrolyzed by proteases.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed using acidic or basic conditions, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidative conditions, such as exposure to hydrogen peroxide (H2O2), can lead to the oxidation of the peptide.
Major Products Formed:
Hydrolysis Products: The hydrolysis of this compound results in the formation of its constituent amino acids: leucine, glutamic acid, valine, and aspartic acid.
Oxidation Products: Oxidation can lead to the formation of oxidized derivatives of the peptide.
Vergleich Mit ähnlichen Verbindungen
Ac-YVAD-CHO: A potent inhibitor of caspase-1, containing a pro-interleukin-1 beta cleavage site.
Ac-DEVD-CHO: Selectively inhibits caspase-3 due to its poly(ADP-ribose) polymerase (PARP) cleavage site.
Ac-VEID-CHO: Inhibits caspase-6, involved in the cleavage of lamin A
Uniqueness of Ac-LEVD-CHO: this compound is unique in its selective inhibition of caspase-4, making it a valuable tool for studying the specific roles of caspase-4 in apoptosis and inflammation. Its specificity allows researchers to dissect the distinct functions of caspase-4 compared to other caspases .
Eigenschaften
IUPAC Name |
(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGJLIBJKIIQSF-FPXQBCRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 6-[4-(2,5-dimethylphenyl)piperazino]nicotinate](/img/structure/B3036940.png)
![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3036943.png)

![2-Amino-4-(2-thienyl)-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B3036949.png)
![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[(E)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1H-pyrazole](/img/structure/B3036952.png)
![5-[(Z)-1-(4-chlorophenoxy)-2-(4-chlorophenyl)ethenyl]-1-(4-chlorophenyl)sulfonylpyrazole](/img/structure/B3036953.png)
![3-(4-bromophenyl)-N-methyl[1,2,4]triazolo[4,3-c]quinazolin-5-amine](/img/structure/B3036955.png)


![1-[(2-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3036959.png)

